molecular formula C17H26N2O2 B11169310 4-acetamido-N-(6-methylheptan-2-yl)benzamide

4-acetamido-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B11169310
M. Wt: 290.4 g/mol
InChI Key: ORMPWWHFASCUBD-UHFFFAOYSA-N
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Description

4-acetamido-N-(6-methylheptan-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(6-methylheptan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 6-methylheptan-2-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

  • Temperature: 60-80°C
  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and solvent concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(6-methylheptan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamido and benzamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield hydroxylated or carboxylated derivatives.
  • Reduction may produce amines or other reduced forms.
  • Substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

4-acetamido-N-(6-methylheptan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(6-methylheptan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-pyridinyl)benzamide
  • 4-acetamido-N-(2-aminophenyl)benzamide
  • 4-acetamido-2,2,6,6-tetramethylpiperidine

Uniqueness

4-acetamido-N-(6-methylheptan-2-yl)benzamide is unique due to its specific structural features, such as the presence of the 6-methylheptan-2-yl group

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-acetamido-N-(6-methylheptan-2-yl)benzamide

InChI

InChI=1S/C17H26N2O2/c1-12(2)6-5-7-13(3)18-17(21)15-8-10-16(11-9-15)19-14(4)20/h8-13H,5-7H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

ORMPWWHFASCUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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